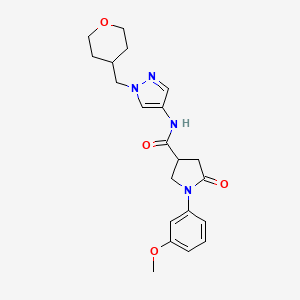

1-(3-methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide

描述

属性

IUPAC Name |

1-(3-methoxyphenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-28-19-4-2-3-18(10-19)25-13-16(9-20(25)26)21(27)23-17-11-22-24(14-17)12-15-5-7-29-8-6-15/h2-4,10-11,14-16H,5-9,12-13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKZHTBVNFCGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CN(N=C3)CC4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3-Methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide, identified by its CAS number 1448122-99-3, is a synthetic compound that has garnered interest due to its potential therapeutic applications. This article examines its biological activity, focusing on the mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR) derived from recent studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 405.4 g/mol. The structure features a methoxyphenyl group, a pyrrolidine ring, and a pyrazole moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the methoxy group may enhance lipophilicity and facilitate cellular uptake, while the pyrrolidine and pyrazole rings may contribute to receptor binding affinity.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of:

- Anticonvulsant Activity : Compounds with similar structures have shown promise in anticonvulsant assays. For instance, related pyrazole derivatives have demonstrated significant protective effects in picrotoxin-induced convulsion models, suggesting that this compound may also exhibit anticonvulsant properties due to its structural analogies .

- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been investigated. In vitro studies on structurally related compounds indicate that modifications in the phenyl and pyrrolidine rings significantly influence cytotoxicity against various cancer cell lines. For example, SAR analyses reveal that certain substitutions can enhance activity against specific cancer types .

- Anti-inflammatory Effects : Some derivatives within the same chemical class have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The potential anti-inflammatory activity of this compound warrants further investigation .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Structure-Activity Relationship (SAR)

The SAR studies suggest that:

- Methoxy Substitution : Enhances lipophilicity and bioavailability.

- Pyrrolidine Ring : Critical for maintaining structural integrity and biological activity.

- Pyrazole Moiety : Influences receptor binding affinity and specificity.

相似化合物的比较

Key Observations :

- The target compound’s tetrahydro-2H-pyran (THP) group distinguishes it from analogs with thiadiazole () or quinoline () substituents.

- Methoxy groups are common in all compounds but vary in position (e.g., 3-methoxyphenyl in the target vs. 2,6-dimethoxyphenyl in ).

Physicochemical Properties

*Calculated based on molecular formula.

Key Observations :

- The THP group in the target compound may enhance hydrophilicity compared to the thiadiazole-containing analog in , which has higher density and moderate pKa.

- Methoxy and ether groups in the target compound could influence solubility and metabolic stability.

Research Findings and Implications

- Bioactivity : While direct bioactivity data for the target compound is unavailable, analogs with pyrazole and carboxamide moieties (e.g., ) are often explored for antimicrobial or kinase-inhibitory properties .

- Applications: The THP group’s ether functionality may improve pharmacokinetic profiles compared to quinoline () or thiadiazole () derivatives, making the target compound a candidate for drug development.

- Lumping Strategy : As per , the compound could be grouped with other pyrrolidine carboxamides or pyrazole derivatives for environmental or pharmacological modeling .

常见问题

Q. What synthetic routes are commonly employed to prepare 1-(3-methoxyphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide?

The synthesis typically involves multi-step heterocyclic coupling reactions. A general procedure includes:

- Condensation : Reacting 3-methoxyphenyl-substituted pyrrolidinone intermediates with activated carboxamide precursors.

- Cyclization : Using coupling agents like EDCI/HOBt in anhydrous DMF to form the pyrrolidine-3-carboxamide core .

- Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) to isolate the final product .

Key challenges include controlling regioselectivity during pyrazole substitution and minimizing side reactions from the tetrahydro-2H-pyran-4-ylmethyl group .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm regiochemistry of the pyrazole and pyrrolidine rings .

- HPLC-MS : For purity assessment (>95%) and molecular weight confirmation (e.g., ESI-MS in positive ion mode) .

- X-ray Crystallography : To resolve ambiguities in stereochemistry, particularly for the tetrahydro-2H-pyran-4-ylmethyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability while maintaining yield?

- Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst loading (e.g., KCO at 1.0–1.5 equiv) to identify optimal parameters .

- Flow Chemistry : Continuous flow systems reduce reaction times and improve reproducibility for cyclization steps .

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., unreacted pyrazole-4-carboxylic acid) and adjust stoichiometry .

Q. How can contradictory biological activity data across studies be resolved?

- Assay Validation : Compare results under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .

- Metabolite Screening : Test for instability in biological matrices (e.g., plasma esterase-mediated hydrolysis of the pyrrolidone ring) .

- Structural Analogues : Benchmark against compounds like 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide to isolate substituent effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

- Substituent Variation : Systematically replace the 3-methoxyphenyl group with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OMe) groups to assess binding affinity .

- Bioisosteric Replacement : Swap the tetrahydro-2H-pyran-4-ylmethyl group with morpholine or piperidine derivatives to improve solubility .

- Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .

Q. How can stability issues in aqueous solutions be mitigated during in vitro assays?

- pH Adjustment : Store stock solutions in DMSO at -20°C and dilute in PBS (pH 7.4) immediately before use to prevent hydrolysis .

- Lyophilization : Formulate as a lyophilized powder with stabilizers (e.g., mannitol) for long-term storage .

- Degradation Studies : Monitor via accelerated stability testing (40°C/75% RH) to identify decomposition pathways (e.g., oxidation of the methoxy group) .

Q. What computational methods are suitable for predicting binding modes?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess conformational stability .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for SAR-guided modifications .

- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP) and cytochrome P450 interactions .

Methodological Challenges

Q. How to address purification challenges due to polar byproducts?

- Ion-Exchange Chromatography : Separate charged impurities (e.g., unreacted carboxylic acids) using Dowex resins .

- Countercurrent Distribution : Apply for highly polar intermediates with similar R values on TLC .

Q. What in vivo formulation strategies improve bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。